molecular formula C10H9ClO2 B3024767 3-(4-Chlorophenyl)-2-methylacrylic acid CAS No. 1202-60-4

3-(4-Chlorophenyl)-2-methylacrylic acid

Cat. No.: B3024767
CAS No.: 1202-60-4
M. Wt: 196.63 g/mol
InChI Key: NOJHKAVGUZWMPV-SREVYHEPSA-N
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Description

The compound “3-(4-Chlorophenyl)-2-methylacrylic acid” likely belongs to a class of organic compounds known as phenylpropanoids, which are compounds with a structure containing a benzene ring conjugated to a propene .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various organic reactions .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as single-crystal X-ray diffraction and spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of new bonds and the breaking of existing ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques .

Scientific Research Applications

Novel Fungicide Synthesis

3-(4-Chlorophenyl)-2-methylacrylic acid is utilized in the synthesis of innovative fungicides. For instance, the compound SYP-3343, which incorporates this chemical structure, demonstrates broad-spectrum and high activity against fungi. Radioactive labeling of this fungicide allows its use as a radiotracer in studies related to metabolism, toxicology, mode of action, and environmental impact (Liu et al., 2011).

Corrosion Inhibition

This chemical is a key component in the creation of photo-cross-linkable polymers used as corrosion inhibitors. These polymers have shown impressive efficiency in preventing corrosion of mild steel in hydrochloric acid, a crucial consideration in many industrial processes (Baskar et al., 2014).

Environmental Monitoring

This compound is also instrumental in the development of molecularly imprinted polymers for environmental monitoring. These polymers are effective in selectively concentrating phenolic compounds from environmental water samples, aiding in pollution analysis and control (Feng et al., 2009).

Leather Industry Applications

In the leather industry, copolymerization involving this chemical leads to the production of materials used as top and base coats. These polymers, characterized by their thermal properties and molecular weights, offer promising applications in enhancing the quality and durability of leather products (Thamizharasi et al., 1999).

Anticancer Activity

Recent research has indicated the potential of derivatives of this compound in anticancer applications. Specifically, metal complexes derived from these derivatives have shown promising results in inhibiting tumor cell growth, opening avenues for new cancer therapies (Aboelmagd et al., 2021).

Safety and Hazards

The safety and hazards associated with similar compounds depend on factors such as their structure, reactivity, and the specific conditions under which they are handled .

Future Directions

Research into similar compounds is ongoing, with many potential applications in fields such as medicine, agriculture, and technology .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Chlorophenyl)-2-methylacrylic acid involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of sodium ethoxide to form 3-(4-chlorophenyl)propanedioic acid. This intermediate is then decarboxylated using potassium hydroxide to yield 3-(4-chlorophenyl)propionic acid, which is subsequently converted to 3-(4-chlorophenyl)-2-methylacrylic acid through a Wittig reaction with methyltriphenylphosphonium bromide and potassium tert-butoxide.", "Starting Materials": [ "4-chlorobenzaldehyde", "malonic acid", "sodium ethoxide", "potassium hydroxide", "methyltriphenylphosphonium bromide", "potassium tert-butoxide" ], "Reaction": [ "Step 1: React 4-chlorobenzaldehyde with malonic acid in the presence of sodium ethoxide to form 3-(4-chlorophenyl)propanedioic acid.", "Step 2: Decarboxylate 3-(4-chlorophenyl)propanedioic acid using potassium hydroxide to yield 3-(4-chlorophenyl)propionic acid.", "Step 3: React 3-(4-chlorophenyl)propionic acid with methyltriphenylphosphonium bromide and potassium tert-butoxide in a Wittig reaction to form 3-(4-Chlorophenyl)-2-methylacrylic acid." ] }

1202-60-4

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

(Z)-3-(4-chlorophenyl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C10H9ClO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)/b7-6-

InChI Key

NOJHKAVGUZWMPV-SREVYHEPSA-N

Isomeric SMILES

C/C(=C/C1=CC=C(C=C1)Cl)/C(=O)O

SMILES

CC(=CC1=CC=C(C=C1)Cl)C(=O)O

Canonical SMILES

CC(=CC1=CC=C(C=C1)Cl)C(=O)O

1202-60-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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